molecular formula C12H14N4O4S B6793639 N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6793639
M. Wt: 310.33 g/mol
InChI Key: NZDVBPUKTTZHFO-UHFFFAOYSA-N
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Description

N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a triazole ring, a benzodioxine moiety, and a sulfonamide group

Properties

IUPAC Name

N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-11-13-12(15-14-11)16-21(17,18)8-3-4-9-10(7-8)20-6-5-19-9/h3-4,7H,2,5-6H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDVBPUKTTZHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. This step often employs conditions such as reflux in an appropriate solvent (e.g., ethanol or acetic acid) and may require catalysts like copper sulfate.

  • Synthesis of the Benzodioxine Moiety: : The benzodioxine structure is generally formed through a cyclization reaction involving catechol derivatives and epoxides under acidic or basic conditions.

  • Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring, forming corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens or other electrophiles onto the benzodioxine ring.

Scientific Research Applications

N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific biological pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The triazole ring and sulfonamide group are key to its binding affinity and specificity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and fluid balance.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.

    Benzodioxine Derivatives: Compounds such as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 2,3-dihydro-1,4-benzodioxine-6-amine share the benzodioxine moiety.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.

Uniqueness

N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these three functional groups, which confer specific chemical properties and biological activities. This combination allows for a broad range of applications and makes it a versatile compound in both research and industrial contexts.

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